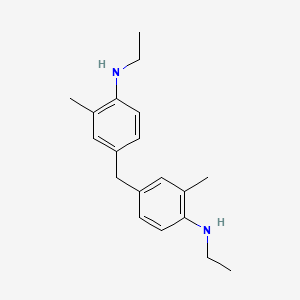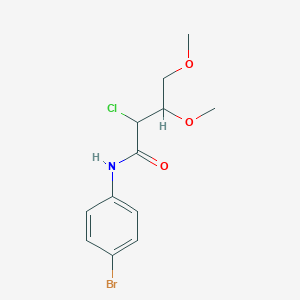
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide is an organic compound that features a bromine atom attached to a phenyl ring, a chlorine atom, and two methoxy groups attached to a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide typically involves the condensation of 4-bromobenzoyl chloride with 2-chloro-3,4-dimethoxybutanamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include derivatives with different halogens or other substituents.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Similar structure with a thiazole ring instead of the butanamide backbone.
4-bromophenylacetic acid: Contains a bromophenyl group but lacks the amide and methoxy functionalities.
Uniqueness
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual halogenation (bromine and chlorine) and methoxy groups make it a versatile compound for various synthetic and research applications .
Propiedades
Número CAS |
7468-07-7 |
|---|---|
Fórmula molecular |
C12H15BrClNO3 |
Peso molecular |
336.61 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-chloro-3,4-dimethoxybutanamide |
InChI |
InChI=1S/C12H15BrClNO3/c1-17-7-10(18-2)11(14)12(16)15-9-5-3-8(13)4-6-9/h3-6,10-11H,7H2,1-2H3,(H,15,16) |
Clave InChI |
POFFKFJTJWAGOY-UHFFFAOYSA-N |
SMILES canónico |
COCC(C(C(=O)NC1=CC=C(C=C1)Br)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline](/img/structure/B14011952.png)
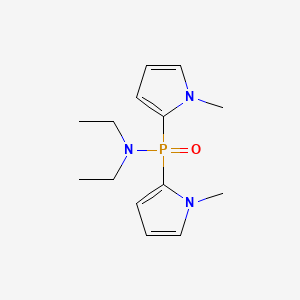
![(2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate](/img/structure/B14011971.png)
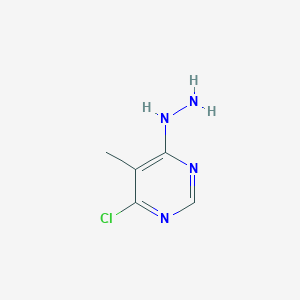
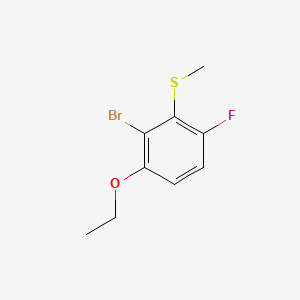
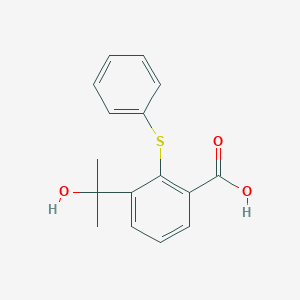

![N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide](/img/structure/B14011989.png)


![1H-Benzo[a]carbazole-1,4(11H)-dione, 11-methyl-](/img/structure/B14012002.png)

